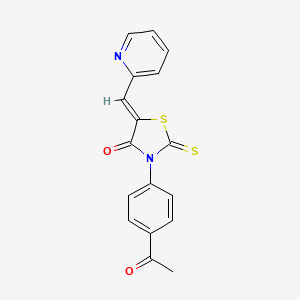

(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(4-Acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by a thiazolidin-4-one core modified with a pyridin-2-ylmethylene group at position 5 and a 4-acetylphenyl substituent at position 3. The Z-configuration of the exocyclic double bond is critical for maintaining its bioactivity, as geometric isomerism often influences molecular interactions with biological targets. The pyridine moiety may facilitate hydrogen bonding or π-π stacking with enzymes or receptors, distinguishing it from benzylidene or indolylmethylene analogs .

Properties

IUPAC Name |

(5Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S2/c1-11(20)12-5-7-14(8-6-12)19-16(21)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYIJJSMLSPNMT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazolidinone Core: The reaction between a thioamide and an α-haloketone forms the thiazolidinone core.

Aldol Condensation: The thiazolidinone core undergoes an aldol condensation with 4-acetylbenzaldehyde to introduce the 4-acetylphenyl group.

Knoevenagel Condensation: Finally, the compound undergoes a Knoevenagel condensation with 2-pyridinecarboxaldehyde to form the desired product.

Reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reactions.

Chemical Reactions Analysis

(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or bases to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.

Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 3 Modifications

- 4-Acetylphenyl (Target Compound): The acetyl group increases hydrophobicity and may enhance membrane permeability. Its electron-withdrawing nature could reduce electron density in the thiazolidinone ring, affecting redox properties or enzyme binding .

- However, this substitution reduced yield (49.3%) compared to methoxybenzylidene derivatives (85% for 3a) .

- Anilino (Compound 3e, ): The anilino group introduces hydrogen-bonding capability but may sterically hinder interactions, as seen in its lower antifungal activity compared to phenylacetic acid derivatives ().

Position 5 Modifications

- Pyridin-2-ylmethylene (Target Compound) : The pyridine nitrogen can participate in coordination bonds with metal ions or polar interactions in enzymatic active sites, a feature absent in purely aromatic benzylidene analogs.

- Indolylmethylene () : Derivatives like (Z)-3-(3-hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) exhibit potent antimicrobial activity (surpassing ampicillin) due to the indole ring’s planar structure and π-π interactions with microbial targets .

- However, such substitutions may reduce metabolic stability compared to acetylated analogs .

Antimicrobial Activity

- Target Compound: Limited direct data, but pyridine-containing analogs (e.g., 3-(pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) are noted for anti-biofilm activity (86 records in aBiofilm database, ).

- Indolylmethylene Derivatives () : Compound 5b showed 6–17-fold higher antifungal activity than bifonazole, attributed to the indole ring’s interaction with fungal enzymes.

- Thienopyrimidine Hybrids (): (Z)-5-(4-Methylbenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (5c) demonstrated IC50 = 17.64 μg/mL in antioxidant assays, comparable to ascorbic acid. The acetylphenyl group in the target compound may reduce antioxidant efficacy due to electron withdrawal .

Enzyme Inhibition

- ADAMTS-5 Inhibition () : A chlorobenzylthio-substituted analog (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibits ADAMTS-5, critical in extracellular matrix remodeling. The target compound’s acetylphenyl group may offer steric advantages but lacks the thioether moiety crucial for binding .

- Tyrosinase Inhibition (): (Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) reduced melanogenesis in mice. The acetyl group’s electron-withdrawing nature may diminish this activity compared to hydroxy-methoxy substitutions .

Biological Activity

(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a thioxothiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical formula of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is C14H12N2OS2. It features a thiazolidin core, which is known for its ability to modulate biological pathways.

Structural Features

- Thiazolidin ring : Contributes to the compound's reactivity and interaction with biological targets.

- Pyridine moiety : Enhances solubility and may play a role in receptor binding.

- Acetophenyl group : Potentially increases cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have demonstrated that thioxothiazolidin derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of tubulin polymerization, which is critical for cell division.

- Tubulin Inhibition : Compounds similar to (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thioxothiazolidin derivatives can inhibit bacterial growth, particularly against resistant strains.

Efficacy Against Bacteria

- Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Target Strains : Effective against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

In vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one. The results indicate a dose-dependent response in both cancer cell lines and bacterial cultures.

| Study Type | Cell Line/Bacterial Strain | IC50 Value (µM) | Observations |

|---|---|---|---|

| Anticancer Assay | HeLa (cervical cancer) | 5.0 | Significant reduction in cell viability |

| Antimicrobial Assay | MRSA | 10.0 | Inhibition of growth at sub-inhibitory concentrations |

In vivo Studies

Although limited, preliminary in vivo studies suggest that this compound may also exhibit anti-tumor effects in animal models, warranting further investigation into its pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.